4-fluoro-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-14-20(28-10-12-30-13-11-28)27-22(24-15)26-19-8-6-18(7-9-19)25-21(29)16-2-4-17(23)5-3-16/h2-9,14H,10-13H2,1H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSNUWSVRZCGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Attachment of the fluorine atom: The fluorine atom is introduced via a halogenation reaction.
Formation of the benzamide structure: The final step involves the coupling of the pyrimidine and morpholine intermediates with a benzamide derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and morpholine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-fluoro-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
G869-0634 (N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide)
- Key Difference : Lacks the 4-fluoro substitution on the benzamide ring.
- Properties: Molecular weight = 389.46 g/mol, logP = 4.01, logD = 3.95, hydrogen bond donors = 2, acceptors = 5 .
- Inference : The fluorine in the target compound likely increases polarity and binding affinity to hydrophobic kinase pockets compared to G869-0633.
3,4-Dimethyl-N-(4-{[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide
- Key Difference : Contains methyl groups at the 3- and 4-positions of the benzamide instead of fluorine.
Pyrimidinylamino-Benzamide Kinase Inhibitors
Nilotinib (4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide)
- Key Differences : Incorporates a trifluoromethyl group and an imidazole ring.
- Properties : Molecular weight = 529.52 g/mol, logP ~5.0 (estimated).
- Activity: Potent BCR-ABL and DDR1/2 inhibitor but non-selective .
- Inference : The target compound’s morpholine and fluorine substituents may improve selectivity for specific kinases over nilotinib’s broad targets.
PPA6 (N-(4-((4-Methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)acetamide)
- Key Differences : Acetamide group instead of 4-fluorobenzamide; lacks morpholine.
- Activity : Exhibits radiosensitizing effects in lung cancer cells via cell cycle regulation .
- Inference : The 4-fluorobenzamide in the target compound may enhance DNA-binding interactions compared to PPA6’s acetamide.
Quinazoline-Based Analogues
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
- Key Difference : Quinazoline core instead of pyrimidine.
- Properties : Larger aromatic system (molecular weight = ~535.34 g/mol).
- Inference : Pyrimidine-based compounds like the target molecule may offer better solubility and kinase selectivity compared to quinazoline derivatives .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
4-Fluoro-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of a morpholine ring and a pyrimidine moiety, suggests potential biological activity that warrants detailed investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20FN5O, with a molecular weight of approximately 345.39 g/mol. The compound features:
- Fluorine atom : Enhances lipophilicity and potentially alters biological interactions.
- Morpholine ring : Known for its role in enhancing pharmacological properties.
- Pyrimidine derivative : Contributes to the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an enzyme inhibitor, modulating pathways involved in cell proliferation and survival.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.
- Receptor Binding : It may also interact with various receptors involved in signaling pathways relevant to cancer and other diseases.
In Vitro Studies
A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Methodology | Findings |
|---|---|---|
| Cytotoxicity Assay | MTT assay on cancer cell lines | Exhibited IC50 values ranging from 1.5 to 5 μM against various solid tumor cells. |
| HDAC Inhibition | Enzymatic assays to measure HDAC activity | Demonstrated selective inhibition of HDAC3 with an IC50 value of 95 nM. |
| Apoptosis Induction | Flow cytometry analysis | Induced apoptosis in HepG2 cells, promoting G2/M phase arrest. |
Case Studies
- Case Study on HepG2 Cells : In a study evaluating the effect on HepG2 liver cancer cells, treatment with this compound resulted in significant cell death compared to control groups, indicating its potential as an anticancer agent.
- Combination Therapy : A combination study with taxol showed that co-treatment with this compound enhanced the anticancer effects, suggesting a synergistic mechanism that could be exploited for therapeutic purposes.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Antitumor Activity : The compound has shown promising results in preclinical models for various cancers, including liver and breast cancers.
- Selectivity for HDAC Isoforms : It exhibits selectivity for class I HDACs, which is critical for developing targeted cancer therapies.
- Potential for Drug Development : Its unique structure suggests that it could serve as a lead compound for further development into more potent analogs.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including acylation of pyrimidine intermediates with fluorobenzoyl chloride and subsequent amination. Key parameters include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to prevent hydrolysis .
- Catalysts : Employ Pd-based catalysts for cross-coupling steps to enhance efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Typical yields range from 60–75% depending on the solvent system .
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 436.15 g/mol) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for stability analysis (e.g., dihedral angles between pyrimidine and benzamide planes) .
Q. How can solubility and stability be assessed under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Add co-solvents (≤5% DMSO) if needed .
- Stability : Conduct HPLC monitoring at 37°C over 24–72 hours. Degradation products (e.g., hydrolyzed benzamide) indicate susceptibility to esterases .
Advanced Research Questions
Q. How to design in vivo PET imaging studies to evaluate brain receptor targeting?
- Methodological Answer :
- Radiolabeling : Incorporate ¹⁸F via nucleophilic substitution using aryl iodonium precursors (e.g., ≥95% radiochemical purity) .
- Pharmacokinetics : Administer radioligand intravenously in non-human primates; quantify uptake via time-activity curves in cerebellum (mGluR1-rich region). Pretreatment with mGluR1 antagonists (e.g., JNJ16259685) confirms specificity (47% uptake reduction) .
Q. What methods are used to study interactions with mGluR1 receptors?
- Methodological Answer :
- In Vitro Binding : Competitive assays with [³H]quisqualate (Kᵢ = 13.6 nM reported for analogous compounds) .
- Autoradiography : Correlate ligand distribution in rat brain sections with mGluR1 expression (e.g., high cerebellar binding) .
- Molecular Docking : Simulate binding poses using homology models (e.g., morpholine-pyrimidine interactions with receptor hydrophobic pockets) .
Q. How to conduct structure-activity relationship (SAR) studies for pyrimidine-based derivatives?
- Methodological Answer :
- Substituent Variation : Replace morpholine with piperazine or thiomorpholine to assess impact on lipophilicity (logP) and binding .
- Biological Assays : Test analogs in functional assays (e.g., Ca²⁺ mobilization for mGluR1 activation). Compare IC₅₀ values (e.g., 10–100 nM range) .
- Data Correlation : Use QSAR models linking electronic effects (Hammett σ) of substituents (e.g., fluoro vs. trifluoromethyl) to activity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity (MIC = 2–16 µg/mL) may arise from bacterial strain variability .
- Meta-Analysis : Compare pharmacokinetic parameters (e.g., brain penetration) across species (rat vs. primate) to explain efficacy differences .
- Crystallographic Validation : Confirm active conformations via X-ray structures, as minor torsional angles (e.g., 12.8° vs. 5.2°) can alter receptor engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
